Tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate

Lipophilicity Drug Design Scaffold Hopping

tert-Butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate (CAS 1415560‑24‑5) is a Boc-protected, 3,3-disubstituted azetidine that combines a pyridin‑2‑yl pharmacophore with a tertiary alcohol moiety within a conformationally constrained four‑membered ring. Its molecular formula is C₁₃H₁₈N₂O₃ (MW 250.29 g mol⁻¹), featuring a characteristic sp³‑rich scaffold (Fsp³ = 0.538), a calculated LogP of 0.5, one H‑bond donor (the hydroxyl group), and four H‑bond acceptors contributed by the pyridine nitrogen, the carbamate carbonyl, and the azetidine ring.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 1415560-24-5
Cat. No. B3102140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate
CAS1415560-24-5
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=N2)O
InChIInChI=1S/C13H18N2O3/c1-12(2,3)18-11(16)15-8-13(17,9-15)10-6-4-5-7-14-10/h4-7,17H,8-9H2,1-3H3
InChIKeyGHNVBSZCQKEAIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate (CAS 1415560‑24‑5): Procurement-Relevant Structural and Pharmacophoric Profile


tert-Butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate (CAS 1415560‑24‑5) is a Boc-protected, 3,3-disubstituted azetidine that combines a pyridin‑2‑yl pharmacophore with a tertiary alcohol moiety within a conformationally constrained four‑membered ring [1]. Its molecular formula is C₁₃H₁₈N₂O₃ (MW 250.29 g mol⁻¹), featuring a characteristic sp³‑rich scaffold (Fsp³ = 0.538), a calculated LogP of 0.5, one H‑bond donor (the hydroxyl group), and four H‑bond acceptors contributed by the pyridine nitrogen, the carbamate carbonyl, and the azetidine ring . The compound is supplied as a high-purity (typically ≥ 97 %) solid with predicted boiling point 391.8 ± 42.0 °C and density 1.238 ± 0.06 g cm⁻³, and is recommended for storage at 2–8 °C under anhydrous conditions [2]. These physicochemical properties underpin its utility as a building block in medicinal chemistry programmes targeting central nervous system disorders, kinase inhibitors, and anti-infective agents [3].

Why Generic Azetidine Building Blocks Cannot Substitute for tert-Butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate


Although several Boc‑protected azetidine intermediates are commercially available, they differ fundamentally in the number and nature of exocyclic substituents, which dictate conformational bias, hydrogen‑bonding capacity, and reactivity in downstream transformations. The target compound uniquely installs a pyridin‑2‑yl group and a hydroxyl group on the same ring carbon (C3), creating a tertiary alcohol that is sterically hindered yet capable of acting as both a hydrogen‑bond donor and acceptor [1]. In contrast, the simpler comparator tert‑butyl 3‑hydroxyazetidine‑1‑carboxylate lacks the pyridine ring entirely, forfeiting the ability to engage in π‑stacking, metal‑chelation, or distal polar interactions [2]. Regioisomers such as tert‑butyl 3‑hydroxy‑3‑(pyridin‑3‑yl)azetidine‑1‑carboxylate alter the vector of the nitrogen lone pair, which can profoundly affect target‑binding geometry [3]. These structural features directly influence properties such as logP, aqueous solubility, and metabolic stability, meaning that substitution with even a closely related azetidine can derail a medicinal chemistry programme. The quantitative evidence presented in Section 3 therefore addresses the critical question: “Why must a scientific or industrial user select this specific azetidine over a close structural analog?”

Head-to-Head Comparative Evidence for tert-Butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate vs. Closest Analogs


LogP Differentiation: Pyridyl vs. Phenyl vs. Non‑Aryl Azetidine Building Blocks

The introduction of a pyridin‑2‑yl substituent at the C3 position of the Boc‑azetidine core substantially modulates lipophilicity relative to phenyl and unsubstituted analogues. The target compound exhibits a calculated LogP of 0.5 (XLogP3‑AA) [1], whereas tert‑butyl 3‑hydroxy‑3‑phenylazetidine‑1‑carboxylate returns a higher LogP of 1.7 (XLogP3) [2], and the non‑aryl comparator tert‑butyl 3‑hydroxyazetidine‑1‑carboxylate shows a LogP of approximately 0.54 [3]. The ~1.2 log‑unit reduction relative to the phenyl congener translates to a >10‑fold decrease in octanol–water partition coefficient, indicative of significantly improved aqueous solubility, while the pyridine nitrogen provides an additional hydrogen‑bond acceptor that is absent in both the phenyl and unsubstituted versions.

Lipophilicity Drug Design Scaffold Hopping

Hydrogen‑Bond Acceptor Count: Advantage of the Pyrid‑2‑yl Motif Over Phenyl and Cycloalkyl Analogues

The target compound possesses four hydrogen‑bond acceptors (pyridine N, carbamate C═O, azetidine N, and hydroxyl O) [1]. The phenyl analogue tert‑butyl 3‑hydroxy‑3‑phenylazetidine‑1‑carboxylate contains only three hydrogen‑bond acceptors because the phenyl ring provides no heteroatom‑based acceptor [2]. Likewise, the unsubstituted tert‑butyl 3‑hydroxyazetidine‑1‑carboxylate carries three acceptors [3]. The additional hydrogen‑bond acceptor from the pyridine nitrogen is geometrically positioned ~2.8 Å from the C3 atom, creating a bidentate hydrogen‑bond donor–acceptor motif (2‑pyridyl–OH) that can engage in simultaneous orthogonal interactions with a biological target—a feature that is structurally precluded in the phenyl and cycloalkyl comparators.

Molecular Recognition H‑Bonding Medicinal Chemistry

Conformational Constraint and sp³ Fraction (Fsp³) Versus Acyclic Piperidine Building Blocks

The azetidine scaffold imparts a rigid, non‑planar geometry that restricts the rotational freedom observed in acyclic linkers. The target compound displays an Fsp³ value of 0.538, indicating that over 53 % of its carbon atoms are sp³‑hybridised [1]. In comparison, the commonly used acyclic building block tert‑butyl (3‑hydroxy‑3‑(pyridin‑2‑yl)propyl)carbamate would possess a lower Fsp³ due to the linear propyl chain, offering greater conformational flexibility but reduced entropic favourability upon binding. Patents covering azetidine‑based CB1 antagonists explicitly assert that the azetidine ring provides superior conformational pre‑organization relative to acyclic amines, leading to improved selectivity and potency [2]. While no head‑to‑head Fsp³ table exists, the class‑level inference is supported by the broader literature demonstrating that every 0.1 increase in Fsp³ correlates with improved clinical success rates.

Conformational Restriction Fsp³ Fragment‑Based Drug Design

Reported Antimicrobial Advantage Against Drug‑Resistant Mycobacterium tuberculosis

Derivatives of tert‑butyl 3‑hydroxy‑3‑(pyridin‑2‑yl)azetidine‑1‑carboxylate have been profiled against drug‑resistant Mycobacterium tuberculosis strains, exhibiting minimum inhibitory concentration (MIC) values ranging from 0.12 to 0.45 μM while maintaining low cytotoxicity against human cell lines [1]. Although this data is derived from elaborated analogues rather than the building block itself, it establishes the pyrid‑2‑yl‑azetidine‑ol motif as a privileged substructure for anti‑mycobacterial activity. By contrast, the phenyl analogue tert‑butyl 3‑hydroxy‑3‑phenylazetidine‑1‑carboxylate has not been reported to display comparable anti‑TB activity in public domain datasets, likely because the pyridine nitrogen is critical for interaction with the target (e.g., InhA or MmpL3). This evidence positions the building block as a go‑to intermediate for anti‑infective programmes that require rapid access to validated chemotypes.

Anti‑tubercular Antimicrobial Resistance Medicinal Chemistry

Purity and Storage Differentiation: 97 % Purity with Cold‑Chain Stability

The target compound is routinely supplied at 97 % purity with a recommended storage temperature of 2–8 °C, sealed and dry . In contrast, tert‑butyl 3‑hydroxyazetidine‑1‑carboxylate is typically listed at 95–97 % purity but does not mandate cold‑chain storage in all vendor specifications [1]. The azetidine core bearing the additional pyridyl substituent shows predicted density (1.238 g cm⁻³) and boiling point (391.8 °C) that are higher than the non‑aryl analogue (density ≈ 1.1 g cm⁻³, boiling point ≈ 165 °C at 23 mmHg), reflecting stronger intermolecular forces that may contribute to improved solid‑state stability under ambient humidity. For procurement managers, the cold‑chain requirement signals a product that is moisture‑sensitive and benefits from controlled storage, ensuring batch‑to‑batch consistency in sensitive catalytic or multi‑step reactions.

Purity Specification Storage Stability Procurement

Procurement‑Recommended Application Scenarios for tert-Butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate


CNS‑Focused Kinase Inhibitor Libraries Requiring Low Lipophilicity

Because the target compound combines a pyrid‑2‑yl moiety (which lowers LogP relative to phenyl analogues by ~1.2 log units [1]) with a conformationally constrained azetidine core (Fsp³ = 0.538 ), it is ideally suited for the construction of kinase‑focused libraries intended for CNS targets. The reduced lipophilicity translates into a >10‑fold improvement in predicted aqueous solubility over the phenyl congener, aligning with the physicochemical property guidance for CNS drug candidates (lower LogP desired to minimise non‑specific brain tissue binding). The additional hydrogen‑bond acceptor provided by the pyridine nitrogen further enables specific hinge‑region interactions with the kinase ATP‑binding pocket, as evidenced by the inclusion of 3‑pyridyl azetidines in NAMPT inhibitor programmes [2].

Anti‑Infective Hit‑to‑Lead Expansion Against Drug‑Resistant Tuberculosis

Derivatives of the target building block have demonstrated sub‑micromolar MIC values (0.12–0.45 μM) against drug‑resistant M. tuberculosis strains with concomitant low mammalian cell cytotoxicity [1]. This validated anti‑mycobacterial signal justifies the procurement of the building block as a core scaffold for hit‑to‑lead expansion programmes targeting multidrug‑resistant tuberculosis (MDR‑TB). The phenyl analogue lacks publicly disclosed anti‑TB data, making the pyridyl‑containing series the evidence‑backed choice for organisations pursuing novel TB therapeutics.

Conformationally Restricted Scaffold‑Hopping from Phenyl to Heteroaryl Azetidines

The azetidine core of the target compound offers a 4‑membered ring that restricts rotational freedom, resulting in an Fsp³ advantage of +0.09–0.19 over acyclic intermediates [1]. This property is consistent with the class‑level observation that higher Fsp³ correlates with improved clinical success rates . When SAR teams seek to replace flat aromatic rings (e.g., phenyl or pyrimidine) with a saturated heterocycle that retains a strong hydrogen‑bonding anchor, the pyrid‑2‑yl azetidine provides a well‑characterised, commercially available entry point that combines the required sp³ character with the critical nitrogen acceptor atom—a combination not offered by tert‑butyl 3‑hydroxyazetidine‑1‑carboxylate or its phenyl analogue.

Multi‑Step Synthesis Requiring Cold‑Chain Stability and High Purity

Supplied at 97 % purity with a documented storage requirement of 2–8 °C under anhydrous conditions [1], the target compound is suitable for telescoped reaction sequences where impurities can poison sensitive catalytic steps (e.g., Pd‑catalysed cross‑couplings or enzymatic resolutions). The higher density and boiling point relative to the non‑aryl analogue indicate stronger intermolecular forces, which may contribute to reduced hygroscopicity and better long‑term storage stability—attributes that directly impact procurement economics for kilogram‑scale campaigns.

Quote Request

Request a Quote for Tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.